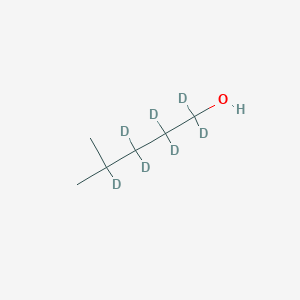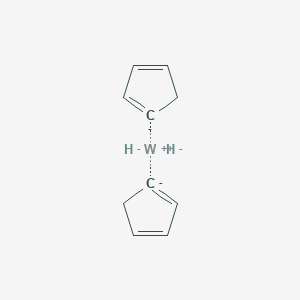
Bis(cyclopentadienyl)tungsten dihydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(cyclopentadienyl)tungsten dihydride: is an organometallic compound with the formula C₁₀H₁₂W It is a member of the metallocene family, characterized by the presence of two cyclopentadienyl (Cp) ligands bound to a central tungsten atom, along with two hydrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)tungsten dihydride can be synthesized through several methods. One common approach involves the reaction of tungsten hexachloride with cyclopentadienyl sodium, followed by reduction with lithium aluminum hydride. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction parameters ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(cyclopentadienyl)tungsten dihydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tungsten oxides.
Reduction: It can be reduced further to form lower oxidation state tungsten compounds.
Substitution: The hydrogen atoms can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halides and alkyl halides are commonly used for substitution reactions.
Major Products:
Oxidation: Tungsten oxides.
Reduction: Lower oxidation state tungsten compounds.
Substitution: Various substituted tungsten compounds.
Applications De Recherche Scientifique
Bis(cyclopentadienyl)tungsten dihydride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of bis(cyclopentadienyl)tungsten dihydride involves its ability to coordinate with various substrates through its tungsten center. The cyclopentadienyl ligands provide stability, while the tungsten atom can participate in various chemical reactions. The compound can interact with molecular targets, such as enzymes and proteins, through coordination bonds, influencing their activity and function .
Comparaison Avec Des Composés Similaires
- Bis(cyclopentadienyl)molybdenum dihydride
- Bis(cyclopentadienyl)chromium dihydride
- Bis(cyclopentadienyl)ruthenium dihydride
Comparison: Bis(cyclopentadienyl)tungsten dihydride is unique due to the presence of tungsten, which imparts distinct chemical properties compared to its molybdenum, chromium, and ruthenium counterparts. Tungsten’s higher atomic weight and different electronic configuration result in variations in reactivity and stability .
Propriétés
Formule moléculaire |
C10H12W-2 |
|---|---|
Poids moléculaire |
316.04 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;hydride;tungsten(2+) |
InChI |
InChI=1S/2C5H5.W.2H/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;;;/q2*-1;+2;2*-1 |
Clé InChI |
YXWCPJISFIYUQB-UHFFFAOYSA-N |
SMILES canonique |
[H-].[H-].C1C=CC=[C-]1.C1C=CC=[C-]1.[W+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



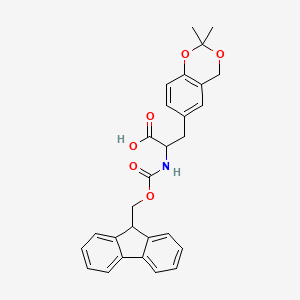
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea](/img/structure/B13400132.png)
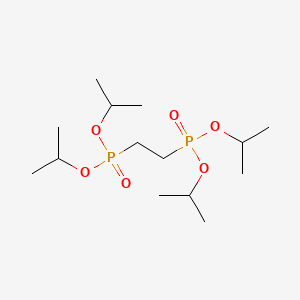
![7-Ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13400142.png)
![2-(3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-(phenyl(tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13400143.png)
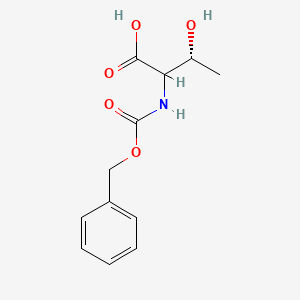

![1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]phenoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B13400164.png)


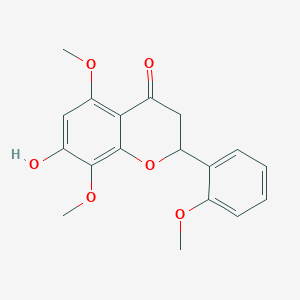
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13400180.png)
